molecular formula C8H7FO2 B1532770 1-(2-Fluoro-3-hydroxyphenyl)ethanone CAS No. 1191999-09-3

1-(2-Fluoro-3-hydroxyphenyl)ethanone

Cat. No. B1532770
CAS RN: 1191999-09-3
M. Wt: 154.14 g/mol
InChI Key: DHQLBLUQZYGIAG-UHFFFAOYSA-N
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Description

1-(2-Fluoro-3-hydroxyphenyl)ethanone is a chemical compound with the CAS Number: 1191999-09-3 . It has a molecular weight of 154.14 . The IUPAC name for this compound is 1-(2-fluoro-3-hydroxyphenyl)ethanone . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for 1-(2-Fluoro-3-hydroxyphenyl)ethanone is 1S/C8H7FO2/c1-5(10)6-3-2-4-7(11)8(6)9/h2-4,11H,1H3 . This compound contains a total of 18 bonds, including 11 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ketone (aromatic), and 1 aromatic hydroxyl .


Physical And Chemical Properties Analysis

1-(2-Fluoro-3-hydroxyphenyl)ethanone is a solid substance at room temperature . The molecular formula of this compound is C8H7FO2 .

Safety and Hazards

The safety information for 1-(2-Fluoro-3-hydroxyphenyl)ethanone indicates that it may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-(2-fluoro-3-hydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO2/c1-5(10)6-3-2-4-7(11)8(6)9/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHQLBLUQZYGIAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC=C1)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluoro-3-hydroxyphenyl)ethanone

Synthesis routes and methods I

Procedure details

To a solution of (3-acetyl-2-fluorophenyl)boronic acid (10.0 g, 0.055 mol) in tetrahydrofuran (160 mL) was added glacial acetic acid (60 mL). The resulting mixture was cooled to 0° C. before hydrogen peroxide (50% aqueous solution, 8 mL) was added. The resulting mixture was allowed to come to room temperature and stirred for 5 h. The mixture was evaporated and the residue was dissolved in ethyl acetate, washed with hydrochloric acid (0.5N), water and brine. The organic phase was dried, filtered and evaporated which afforded 1-(2-fluoro-3-hydroxy-phenyl)-ethanone (8.50 g, 100%) as a white solid.
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10 g
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60 mL
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160 mL
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8 mL
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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